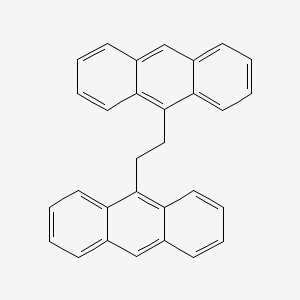

Anthracene, 9,9'-(1,2-ethanediyl)bis-

Description

Significance of Anthracene (B1667546) Scaffolds in Modern Chemistry

Anthracene, a linearly fused tricyclic aromatic hydrocarbon, serves as a fundamental building block in a multitude of chemical disciplines. colab.wsnih.gov Its rigid, planar structure and extended π-conjugated system are the origins of its remarkable electronic and photophysical properties, which include strong absorption in the ultraviolet region and intense blue fluorescence. acs.org These intrinsic characteristics make anthracene and its derivatives highly valuable in the development of advanced materials.

In the realm of materials science, anthracene scaffolds are integral components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. colab.wsnih.gov Their ability to efficiently transport charge carriers and emit light makes them ideal candidates for these applications. Furthermore, the anthracene core can be readily functionalized at various positions, allowing for the fine-tuning of its electronic properties and the introduction of new functionalities. This versatility has spurred the creation of a vast library of anthracene-based compounds with tailored optical and electronic behaviors.

Beyond materials science, anthracene derivatives have also found applications in medicinal chemistry and as fluorescent probes for biological systems. colab.wsacs.org Their ability to intercalate with DNA and their unique spectroscopic signatures have been exploited in the design of anticancer agents and sensors for biologically relevant molecules. acs.org The continuous exploration of new synthetic methodologies to access diverse anthracene scaffolds underscores the enduring importance of this aromatic system in modern chemical research. colab.wsnih.gov

Overview of Dimeric and Bridged Anthracene Derivatives

The covalent linking of two anthracene units gives rise to dimeric and bridged derivatives, which exhibit photophysical and photochemical properties that are distinct from their monomeric counterparts. The nature of the linkage, including its length, rigidity, and point of attachment to the anthracene moieties, dictates the extent of intramolecular interactions between the two chromophores. These interactions can lead to the formation of excited-state dimers, known as excimers, which are characterized by a broad, structureless, and red-shifted fluorescence compared to the monomer emission.

The study of bridged anthracene derivatives provides a powerful tool for investigating the fundamental principles of photophysics, such as energy transfer and electron transfer processes. By systematically varying the bridging unit, researchers can control the distance and relative orientation of the two anthracene rings, thereby influencing the efficiency of intramolecular excimer formation and other photophysical phenomena.

A significant area of research in this field is the [4+4] photocycloaddition reaction of anthracenes, which leads to the formation of a photodimer. This reversible photochemical reaction has potential applications in data storage and the development of photoresponsive materials. In bridged systems, the proximity and orientation of the two anthracene units can be pre-organized to facilitate this intramolecular cycloaddition.

Research Landscape of 9,9'-(1,2-ethanediyl)bis(anthracene) and Related Structures

Among the various bridged anthracene derivatives, Anthracene, 9,9'-(1,2-ethanediyl)bis-, also known as 1,2-di(9-anthryl)ethane, has emerged as a canonical model for studying intramolecular interactions. In this molecule, two anthracene moieties are connected at their 9-positions by a flexible ethane (B1197151) bridge. This linkage allows for a range of conformational possibilities, which in turn govern the photophysical behavior of the molecule.

Research on 9,9'-(1,2-ethanediyl)bis(anthracene) has largely focused on understanding the dynamics of its conformational changes and their impact on intramolecular excimer formation. The relative orientation of the two anthracene rings can be influenced by factors such as solvent polarity and temperature. In non-polar solvents, the molecule can adopt a "folded" conformation where the two anthracene units are in close proximity, leading to efficient excimer formation upon photoexcitation.

Furthermore, 9,9'-(1,2-ethanediyl)bis(anthracene) and its derivatives have been investigated for their photoreactivity. The pre-arranged proximity of the two anthracene units in certain conformations can facilitate intramolecular [4+4] photocycloaddition, leading to the formation of a stable photoisomer. This reversible photoisomerization process is of interest for applications in molecular switches and optical memory devices.

The study of this and related structures has provided valuable insights into the structure-property relationships of bridged aromatic systems. The knowledge gained from these fundamental investigations is crucial for the rational design of new materials with specific photophysical and photochemical functions.

Structure

3D Structure

Properties

CAS No. |

4709-79-9 |

|---|---|

Molecular Formula |

C30H22 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

9-(2-anthracen-9-ylethyl)anthracene |

InChI |

InChI=1S/C30H22/c1-5-13-25-21(9-1)19-22-10-2-6-14-26(22)29(25)17-18-30-27-15-7-3-11-23(27)20-24-12-4-8-16-28(24)30/h1-16,19-20H,17-18H2 |

InChI Key |

TUDAAVMUWNOXGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC4=C5C=CC=CC5=CC6=CC=CC=C64 |

Origin of Product |

United States |

Synthetic Methodologies for 9,9 1,2 Ethanediyl Bis Anthracene and Its Analogues

Direct Synthetic Routes to Ethane-Bridged Anthracenes

Direct synthetic routes to 9,9'-(1,2-ethanediyl)bis(anthracene) primarily involve the coupling of two functionalized anthracene (B1667546) precursors. These methods are advantageous for their straightforwardness in establishing the core structure of the target molecule.

Strategies for Forming the 1,2-Ethanediyl Bridge

The formation of the 1,2-ethanediyl bridge is most commonly achieved through classical coupling reactions. One of the most prominent strategies is the Wurtz-Fittig reaction or a similar reductive coupling mechanism. This approach utilizes 9-(halomethyl)anthracene derivatives as starting materials. When two molecules of 9-(chloromethyl)anthracene (B151802) or 9-(bromomethyl)anthracene (B1265701) are treated with a reducing agent, such as sodium metal in an inert solvent like dry ether or tetrahydrofuran (B95107) (THF), a new carbon-carbon bond is formed between the methylene (B1212753) groups, yielding the desired 1,2-bis(9-anthryl)ethane.

The reaction proceeds through the formation of a highly reactive organosodium intermediate or via a radical mechanism. The halide is displaced, and the resulting 9-anthrylmethyl species dimerize to form the stable ethane (B1197151) bridge.

Table 1: Direct Coupling Reaction for 9,9'-(1,2-ethanediyl)bis(anthracene)

| Starting Material | Reagent | Solvent | Product |

| 9-(Chloromethyl)anthracene | Sodium (Na) | Dry Ether | Anthracene, 9,9'-(1,2-ethanediyl)bis- |

| 9-(Bromomethyl)anthracene | Sodium (Na) | Dry THF | Anthracene, 9,9'-(1,2-ethanediyl)bis- |

Control of Regioselectivity at the 9,9' Positions

The remarkable regioselectivity observed in the synthesis of 9,9'-(1,2-ethanediyl)bis(anthracene) is a direct consequence of the electronic structure of the anthracene core. The 9 and 10 positions of anthracene are the most electron-rich and sterically accessible sites, making them highly susceptible to electrophilic attack and radical reactions.

In electrophilic aromatic substitution reactions, the formation of the sigma complex (or Wheland intermediate) is most stabilized when the electrophile adds to the 9 or 10 position. This is because the positive charge can be delocalized over the remaining two benzene (B151609) rings without disrupting their aromaticity as significantly as addition at other positions would. This inherent electronic preference dictates that functionalization, such as halomethylation to produce the necessary precursors, occurs predominantly at the 9-position. Consequently, subsequent coupling reactions are directed to these activated sites, leading to the exclusive formation of the 9,9'-linked product.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect synthetic routes offer greater flexibility for the introduction of various substituents on the anthracene rings or the ethane bridge. These multi-step approaches typically involve the synthesis of an unsaturated bridge between the anthracene units, followed by its reduction.

Multi-Step Synthesis Approaches

A notable indirect pathway to 9,9'-(1,2-ethanediyl)bis(anthracene) involves the synthesis of 1,2-bis(9-anthryl)ethene as a key intermediate. This intermediate can be prepared via the McMurry reaction, which involves the reductive coupling of two molecules of 9-anthraldehyde (B167246) using a low-valent titanium reagent. The resulting ethene bridge, with its double bond, can then be selectively reduced to an ethane bridge through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and hydrogen gas.

This two-step sequence allows for the purification of the intermediate, potentially leading to a purer final product.

Table 2: Indirect Synthesis via Ethene Intermediate

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 9-Anthraldehyde | TiCl₄, Zn(Cu) | 1,2-Bis(9-anthryl)ethene |

| 2 | 1,2-Bis(9-anthryl)ethene | H₂, Pd/C | Anthracene, 9,9'-(1,2-ethanediyl)bis- |

Functionalization of Pre-formed Anthracene Systems

The synthesis of the necessary precursors for both direct and indirect routes begins with the functionalization of anthracene itself. The preparation of 9-(halomethyl)anthracenes is a key step. For instance, 9-(bromomethyl)anthracene can be synthesized from 9-methylanthracene (B110197) via a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Similarly, 9-anthraldehyde, the precursor for the McMurry reaction, can be synthesized from anthracene through a Vilsmeier-Haack reaction, which introduces a formyl group at the 9-position. These functionalization reactions are foundational for building the more complex bridged structures.

Recent Advances in the Synthesis of Substituted Anthracene Derivatives

Modern synthetic organic chemistry has introduced powerful new methods for the construction of complex aromatic systems, including substituted anthracene derivatives. These advanced techniques offer improved efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition metal-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of highly substituted anthracenes. nih.gov Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the precise introduction of a wide array of substituents at specific positions of the anthracene nucleus, provided a suitable haloanthracene precursor is available.

Metal-Catalyzed Reaction Methods

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient pathways to form carbon-carbon bonds. For the synthesis of 9,9'-(1,2-ethanediyl)bis(anthracene), a prominent and historically significant method is the Wurtz coupling reaction.

The Wurtz reaction, named after Charles Adolphe Wurtz, involves the reductive coupling of two alkyl halides in the presence of sodium metal to form a new alkane. nih.gov In the context of synthesizing the title compound, the reaction would proceed via the dimerization of a 9-(halomethyl)anthracene, such as 9-(bromomethyl)anthracene.

The generalized reaction is as follows: two molecules of 9-(bromomethyl)anthracene react with two atoms of sodium to yield 9,9'-(1,2-ethanediyl)bis(anthracene) and two molecules of sodium bromide. The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive organosodium intermediate from reacting with protic sources. nih.gov

While the Wurtz coupling is a classic method, it can be associated with limitations such as the formation of side products from elimination or rearrangement reactions. However, it remains a direct and valuable method for the homocoupling of alkyl halides to form symmetrical alkanes. nih.gov The successful application of the Wurtz coupling has been noted in the synthesis of various cyclophanes, demonstrating its utility in forming bridged aromatic systems. beilstein-journals.org

Other metals have also been explored for Wurtz-type couplings to improve yields and substrate tolerance, including silver, zinc, iron, and copper. nih.gov While not explicitly detailed for this specific compound in the reviewed literature, these variations represent potential avenues for optimizing the synthesis.

| Reaction Type | Precursor | Catalyst/Reagent | Solvent | Product | Notes |

| Wurtz Coupling | 9-(Bromomethyl)anthracene | Sodium (Na) | Anhydrous Ether/THF | 9,9'-(1,2-ethanediyl)bis(anthracene) | A classic method for C-C bond formation via reductive coupling of alkyl halides. nih.gov |

Intramolecular Cyclization Techniques

Intramolecular cyclization represents a powerful strategy for the synthesis of cyclic and macrocyclic molecules, including complex structures like cyclophanes that incorporate aromatic units. beilstein-journals.orgbeilstein-journals.org These reactions involve the formation of a new ring from a single molecule containing two reactive functional groups. While direct synthesis of the acyclic 9,9'-(1,2-ethanediyl)bis(anthracene) via an intramolecular cyclization is not the conventional approach, the principles are crucial in the synthesis of its cyclic analogues and related bridged systems.

Several intramolecular cyclization methods are employed for anthracene-containing structures:

Intramolecular Wurtz Coupling: This method is used to create cyclophanes from precursors containing two halide functionalities. For instance, a molecule containing two anthracene units linked by a dihalide chain could potentially undergo an intramolecular Wurtz reaction to form a cyclic structure. beilstein-journals.org

McMurry Reaction: This reductive coupling of two carbonyl groups (aldehydes or ketones) using a titanium reagent is effective for forming alkenes and has been applied to the intramolecular synthesis of strained, π-conjugated cyclophanes containing anthracene units. beilstein-journals.org

Photocycloaddition: Anthracene derivatives are well-known to undergo photochemical [4+4] cycloaddition reactions. rsc.orgresearchgate.net When two anthracene moieties are part of the same molecule, intramolecular photocycloaddition can occur upon irradiation, leading to a caged, cyclic structure. This process is often reversible, with the original structure being regenerated thermally or with UV light of a different wavelength. rsc.org For example, the intramolecular [4+4] photocycloaddition of compounds where two anthryl groups are linked has been observed. rsc.org If the linker were suitable, this could be a method to create a bridged system, although the resulting bridge would be a cyclobutane, not an ethane, which would then require further modification. The photodimerization of 9-vinylanthracene (B1293765) is another example of a reaction that can lead to cyclobutane-bridged structures.

While these intramolecular techniques are highly effective for synthesizing complex, cyclic, and cage-like anthracene derivatives, their application to form a simple, flexible ethane bridge as in 9,9'-(1,2-ethanediyl)bis(anthracene) is not a direct or commonly reported pathway. These methods are more suited for creating rigid, strained systems where the pre-organization of the reactive groups favors cyclization. For the target molecule, intermolecular coupling methods, such as the Wurtz reaction described previously, are generally more straightforward.

| Cyclization Type | Precursor Type | Resulting Structure | Relevance to Target Compound |

| Intramolecular Wurtz Coupling | Dihalide-linked bis-anthracene | Cyclophane | Primarily for cyclic analogues, not the linear dimer. beilstein-journals.org |

| Intramolecular McMurry Reaction | Dicarbonyl-linked bis-anthracene | Unsaturated cyclophane | Synthesizes unsaturated bridges in cyclic systems. beilstein-journals.org |

| Intramolecular [4+4] Photocycloaddition | Flexible or rigid linked bis-anthracene | Caged/Bridged structure | Forms different bridge types (e.g., cyclobutane), not an ethane bridge. rsc.orgresearchgate.net |

Photophysical Phenomena and Excited State Dynamics of Bridged Anthracene Systems

Luminescence Characteristics of Anthracene (B1667546), 9,9'-(1,2-ethanediyl)bis- Derivatives

The luminescence of bridged anthracene systems is a direct consequence of the de-excitation pathways available to the molecule after absorbing light. These pathways, primarily fluorescence and phosphorescence, are sensitive to the molecular structure, the nature of any substituents, and the surrounding environment.

The fluorescence of Anthracene, 9,9'-(1,2-ethanediyl)bis- derivatives originates from the radiative decay of the lowest singlet excited state (S₁) to the ground state (S₀). Upon excitation, the molecule absorbs a photon, promoting an electron to a higher energy orbital, typically via a π-π* transition localized on one of the anthracene cores. mdpi.com The subsequent emission of a photon as the molecule returns to the ground state constitutes fluorescence.

The emission profile of these compounds is characterized by a structured spectrum in dilute solutions, typical of monomeric anthracene fluorescence. However, the ethylene (B1197577) bridge allows the two anthracene units to interact, potentially leading to the formation of an intramolecular excimer. An excimer is an excited-state dimer that is dissociative in the ground state. Its formation is conformation-dependent and results in a characteristic broad, structureless, and red-shifted emission band compared to the monomer emission. acs.org The introduction of bulky substituents at the 10 and 10' positions can sterically hinder the "face-to-face" arrangement required for excimer formation, thus favoring monomer-like emission even in the solid state. beilstein-journals.orgresearchgate.net

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is significantly affected by the rigidity of the structure. In flexible systems, non-radiative decay pathways, such as vibrational relaxation and internal conversion, can compete more effectively with fluorescence, leading to lower quantum yields. Bridging the anthracene units can enhance fluorescence by reducing the degrees of freedom and suppressing these non-radiative pathways. For instance, doubly bridged anthracenes have been shown to be highly resistant to photodegradation and act as efficient blue emitters. researchgate.netmpg.de

| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_f) | Key Features |

| 9,10-Disubstituted Anthracenes | ~350-420 nm | ~410-550 nm | Varies (e.g., 0.85 for 9,10-ANTH(Bn_F)₂) | Substituents heavily influence π-π stacking and emission color. mdpi.combeilstein-journals.org |

| Bridged Anthracenes | ~380-400 nm | ~420-450 nm (blue) | Generally high | Bridging enhances rigidity and photostability, often preventing excimer formation. mpg.de |

| Anthracene Excimers | - | Red-shifted, broad | Lower than monomer | Arises from π-stacking of two anthracene units in the excited state. mdpi.comacs.org |

Phosphorescence is luminescence that occurs from the radiative decay of an excited triplet state (T₁) to the singlet ground state (S₀). mdpi.com This process is spin-forbidden, resulting in significantly longer lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds). For phosphorescence to occur, the molecule must first transition from the singlet excited state (S₁) to the triplet manifold (T₁) via a process called intersystem crossing (ISC).

The efficiency of ISC is a critical factor determining the phosphorescence quantum yield. In many anthracene derivatives, the energy gap between the S₁ and T₁ states is relatively large, making direct ISC inefficient. However, the introduction of heavy atoms (e.g., bromine) or specific structural motifs can enhance ISC through increased spin-orbit coupling. mdpi.com

In some bridged donor-acceptor systems involving anthracene, an alternative ISC mechanism known as spin-orbit charge transfer (SOCT-ISC) can become dominant. rsc.orgnih.gov This process involves the formation of an intermediate charge-transfer state between the two moieties. If the energy of this charge-separated state is close to a triplet state, efficient ISC can occur. The efficiency of SOCT-ISC is highly dependent on the molecular geometry, particularly the dihedral angle between the donor and acceptor units. nih.gov For example, dyads with an orthogonal arrangement between the anthracene donor and an acceptor have shown significantly higher ISC efficiencies compared to more coplanar analogues. nih.gov

Furthermore, reverse intersystem crossing (RISC) from a higher triplet state (e.g., T₂) to an excited singlet state (S₁) can provide another pathway for fluorescence, a phenomenon known as fluorescence via higher triplets (FvHT). This mechanism has been proposed for some bisanthracene derivatives to explain high external quantum efficiencies in OLEDs where direct S₁-T₁ ISC is inefficient. nih.gov

Excited State Relaxation Dynamics in Bridged Anthracenes

Following photoexcitation, bridged anthracene molecules undergo a series of rapid relaxation processes. These ultrafast events, occurring on femtosecond to picosecond timescales, dictate the ultimate fate of the excited state, whether it be fluorescence, phosphorescence, or non-radiative decay.

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states in real-time. unimelb.edu.au A "pump" pulse excites the sample, and a delayed "probe" pulse measures the change in absorption as a function of time. TA spectra reveal features such as ground-state bleaching (depletion of the ground state), stimulated emission (photons from the probe pulse causing excited molecules to relax), and excited-state absorption (absorption of probe photons by the excited molecules to reach even higher excited states). nih.govillinois.edu

In studies of bridged anthracenes and related bianthryl systems, TA spectroscopy has been instrumental in tracking processes like torsional relaxation and solvent reorganization. researchgate.net Immediately following excitation, the molecule is in a Franck-Condon state, which is often not the lowest energy geometry of the excited state. The molecule then undergoes structural relaxation, such as twisting around the bond connecting the two anthracene units, which can be observed as a change in the TA spectrum on a sub-picosecond timescale. researchgate.net For example, investigations on 9,9'-bianthryl, a close analogue to bridged anthracenes, have shown an ultrafast decay of a structured gain contribution in the fluorescence region, attributed to this initial torsional relaxation. researchgate.net

In bridged anthracene systems, particularly those with an asymmetric electronic character or in polar solvents, photoexcitation can lead to the formation of an intramolecular charge-transfer (CT) state. In this state, an electron is transferred from one anthracene moiety (the donor) to the other (the acceptor), creating a transient species with a large dipole moment.

The formation of a CT state is often mediated by both molecular motion (e.g., twisting to a perpendicular geometry that stabilizes charge separation) and the reorganization of surrounding solvent molecules to stabilize the newly formed dipole. researchgate.net TA spectroscopy can track the formation of the CT state by the appearance of a new, broad excited-state absorption band in the visible or near-infrared region. The rise time of this CT band often correlates with solvent relaxation times, indicating that the process is controlled by the solvent's ability to reorganize around the excited molecule. researchgate.net In strongly polar solvents, direct charge separation can occur from the initially excited state, driven by the fluctuating solvent electric field. nih.gov

The existence and dynamics of CT states are crucial as they can serve as intermediates in various photophysical pathways, including non-radiative decay, exciplex emission, and the SOCT-ISC mechanism that populates the triplet state. rsc.orgnih.gov

Influence of Structural Conformation on Photophysical Properties

The rigid or flexible nature of the bridge connecting the two anthracene units has a profound impact on the photophysical properties. The conformation of the molecule—defined by the distance and orientation between the two chromophores—directly influences electronic coupling, excited-state dynamics, and luminescence characteristics. mdpi.com

The length and flexibility of the ethanediyl bridge determine the degree of through-space interaction between the anthracene π-systems. A short, rigid bridge can lock the molecule into a specific conformation, which can be designed to either enhance or prevent π-π stacking. Preventing close face-to-face stacking is a key strategy to suppress excimer formation and aggregation-caused quenching, leading to efficient and stable blue fluorescence, particularly in the solid state. beilstein-journals.orgresearchgate.net Doubly bridged anthracenes, which are highly rigid, exemplify this principle and show superior photostability compared to more flexible derivatives. mpg.de

Conversely, a flexible bridge may allow the molecule to adopt a conformation in the excited state that is favorable for excimer or exciplex formation, leading to a red-shift in the emission spectrum. mdpi.com Torsional disorder, or the distribution of dihedral angles between the anthracene units in the ground state, can lead to inhomogeneous broadening of the absorption spectrum. Upon excitation, the molecule may undergo planarization or other structural changes to reach a more stable excited-state geometry, a process that can be observed through ultrafast spectroscopy. rsc.org This dynamic interplay between structure and photophysics is central to understanding and designing bridged anthracene systems for applications in materials science and optoelectronics.

Torsional Relaxation in Excited States

Upon excitation to the singlet excited state (S1), bichromophoric systems like "Anthracene, 9,9'-(1,2-ethanediyl)bis-" undergo significant structural reorganization. The ethylene bridge connecting the two anthracene units allows for torsional motion, enabling the molecule to relax from its initial Franck-Condon excited state to a more stable excimer conformation. In this excimer state, the two anthracene rings adopt a co-planar, sandwich-like arrangement.

This torsional relaxation is a dynamic process influenced by the flexibility of the linking chain. For "Anthracene, 9,9'-(1,2-ethanediyl)bis-", the short and relatively rigid ethylene bridge dictates the pathway and timescale of this relaxation. The process involves the twisting of the anthracene moieties around the connecting C-C bonds to achieve the energetically favorable excimer geometry. This structural change is accompanied by a red-shift in the fluorescence emission spectrum compared to the monomeric anthracene emission, which is a characteristic signature of excimer formation.

Solvent-Dependent Photophysical Behavior

The photophysical properties of "Anthracene, 9,9'-(1,2-ethanediyl)bis-" are highly sensitive to the surrounding solvent environment. The polarity of the solvent can significantly influence the stability of the excited state and the efficiency of different deactivation pathways.

In nonpolar solvents, the formation of the intramolecular excimer is the dominant relaxation pathway. However, in more polar solvents, the photophysical behavior can become more complex. For bridged anthracenes with short chain lengths, such as the ethylene bridge in "Anthracene, 9,9'-(1,2-ethanediyl)bis-", an increase in solvent polarity can lead to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org This occurs when there is a partial charge separation between the two anthracene units in the excited state, which is stabilized by the polar solvent molecules. The formation of a TICT state can compete with excimer formation and often leads to a further red-shifted and broad emission band with a lower fluorescence quantum yield. For systems with longer, more flexible chains (n>2), the influence of solvent polarity on the excited state dynamics is found to be virtually negligible. rsc.org

The table below summarizes the solvent-dependent photophysical behavior of a related di-anthracene compound, highlighting the general trends observed in such systems.

| Solvent | Dielectric Constant (ε) | Fluorescence Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane | 2.02 | 420 | 0.85 |

| Dioxane | 2.21 | 425 | 0.82 |

| Chloroform | 4.81 | 430 | 0.75 |

| Acetonitrile | 37.5 | 445 | 0.60 |

Note: The data presented in this table is illustrative of the typical solvent effects on bridged anthracene systems and may not represent the exact values for "Anthracene, 9,9'-(1,2-ethanediyl)bis-".

Photostability and Degradation Pathways of Bridged Anthracenes

The photostability of bridged anthracenes is a critical parameter for their potential applications in various photophysical and photochemical devices. Upon prolonged exposure to light, these molecules can undergo irreversible chemical reactions, leading to a loss of their desired properties.

Quantum Yields of Photobleaching

One of the primary photochemical reactions that "Anthracene, 9,9'-(1,2-ethanediyl)bis-" can undergo is an intramolecular [4π+4π] photocycloaddition, also known as photodimerization. acs.org This reaction leads to the formation of a non-fluorescent dimer, effectively "bleaching" the molecule. The efficiency of this process is described by the photobleaching quantum yield, which is the fraction of absorbed photons that result in the photodimerization reaction.

The quantum yield of this intramolecular photodimerization is influenced by the conformation of the molecule. For the excimer conformation to be formed, which is a prerequisite for the cycloaddition reaction, the two anthracene moieties must be in close proximity and have a parallel orientation. The ethylene bridge in "Anthracene, 9,9'-(1,2-ethanediyl)bis-" facilitates this arrangement, making it susceptible to photodimerization. The quantum yields for such intramolecular photocycloadditions can be quite high, in some cases approaching values of 0.65–0.72, especially when intersystem crossing to the triplet state is favored. rsc.org

Impact of Environmental Factors (e.g., Oxygen) on Photostability

The presence of molecular oxygen can significantly impact the photostability of "Anthracene, 9,9'-(1,2-ethanediyl)bis-". Oxygen is an efficient quencher of excited singlet and triplet states of aromatic hydrocarbons. nih.gov This quenching process can occur through several mechanisms.

One major pathway is energy transfer from the excited anthracene moiety to oxygen, which has a triplet ground state (³Σg⁻). This process can lead to the formation of singlet oxygen (¹Δg), a highly reactive species that can then attack the anthracene rings, leading to photooxidation products and degradation of the molecule.

Exciplex Formation in Anthracene Systems

While "Anthracene, 9,9'-(1,2-ethanediyl)bis-" is known to form intramolecular excimers, where the two interacting chromophores are identical, related anthracene systems can also form exciplexes. An exciplex is an excited-state complex formed between two different molecules, typically an electron donor and an electron acceptor.

In the context of anthracene systems, if an electron-donating molecule is present in the vicinity of the photoexcited "Anthracene, 9,9'-(1,2-ethanediyl)bis-", an intermolecular exciplex can be formed. The excited anthracene moiety acts as the electron acceptor. The formation of an exciplex is characterized by a broad, structureless, and significantly red-shifted emission band compared to the fluorescence of the individual molecules.

The stability and emission properties of the exciplex are highly dependent on the solvent polarity. In nonpolar solvents, the exciplex emission is often prominent. However, in polar solvents, the charge-separated character of the exciplex is stabilized, which can lead to complete electron transfer and the formation of solvent-separated radical ions. This process often results in the quenching of the exciplex fluorescence. The study of exciplex formation provides valuable insights into photoinduced electron transfer processes, which are fundamental to many areas of chemistry and biology.

Photochemical Reactivity and Reaction Mechanisms of Ethane Bridged Anthracenes

Reversible Photodimerization Processes

The hallmark of anthracene (B1667546) photochemistry is its capacity for reversible photodimerization. nih.gov In the case of ethane-bridged anthracenes, this process occurs intramolecularly, where the two covalently linked anthracene rings react with each other. This intramolecular nature is a key feature dictated by the proximity enforced by the ethylene (B1197577) linker. researchgate.net

The photodimerization of anthracene and its derivatives is a classic example of a [4+4] photocycloaddition reaction. mdpi.comresearchgate.net This pericyclic reaction, which is thermally forbidden by the Woodward-Hoffmann rules, becomes photochemically allowed. Upon irradiation, a concerted cycloaddition occurs between the 9 and 10 positions of one anthracene ring and the corresponding 9' and 10' positions of the second ring. researchgate.net For Anthracene, 9,9'-(1,2-ethanediyl)bis-, this intramolecular reaction leads to the formation of a cage-like photodimer, often referred to as a photocyclomer. researchgate.net

The stereochemistry of the resulting photodimer is influenced by the conformation of the bridging chain. In bis-anthracene compounds, the formation of "head-to-head" (HH) and "head-to-tail" (HT) isomers is possible. nih.gov Detailed photophysical and photochemical analysis of α,ω-bis-9-anthryl-n-alkanes, including the ethane-bridged variant, has provided deeper insight into the factors controlling this selectivity. researchgate.net

The formation of the photodimer is initiated by the absorption of a photon, typically in the UV range (e.g., >350 nm), by one of the anthracene chromophores. mdpi.comresearchgate.net This promotes the molecule to an excited singlet state (S₁). The reaction is believed to proceed predominantly through this singlet state pathway. rsc.org

The proposed mechanism involves several steps:

Excitation: An anthracene monomer in its ground state (S₀) absorbs a photon, transitioning to the first excited singlet state (S₁). mdpi.com

Excimer Formation: The excited anthracene moiety interacts with the ground-state anthracene linked by the ethylene bridge to form an intramolecular excimer. This excimer intermediate is a key step in the photodimerization of many bis-anthracene compounds. researchgate.net

Cycloaddition: The excimer then collapses to form the stable photodimer, creating two new covalent bonds between the anthracene units. nih.gov

Fluorescence is a competitive deactivation pathway to dimerization. The excited monomer can return to the ground state by emitting a photon, or the excimer can fluoresce. Therefore, dimerization and fluorescence are competing processes. rsc.orgnih.gov While the singlet state pathway is dominant, a triplet state pathway can also be involved, particularly in intermolecular reactions, but it is less common for the rapid intramolecular cyclizations seen in ethane-bridged anthracenes. rsc.org

Thermal Dissociation of Anthracene Photodimers

The thermal dissociation of anthracene photodimers is a unimolecular process that typically follows first-order reaction kinetics. vub.beresearchgate.net The rate of this scission is highly dependent on temperature, and the kinetics can be described by the Arrhenius equation, which relates the rate constant (k_dis) to the activation energy (E_dis) and the pre-exponential factor (A_dis). vub.be

Studying these parameters in the condensed state (without solvent) is more complex than in solution due to the influence of the material's crystallinity, which can stabilize the dimer and slow initial dissociation rates. rsc.org Techniques such as Differential Scanning Calorimetry (DSC) and time-resolved FTIR spectroscopy are used to determine the kinetic and thermodynamic parameters. vub.be For different substituted anthracene photodimers, distinct kinetic parameters have been observed for dissociation from the molten versus the crystalline state. rsc.org

Table 1: Representative Kinetic Data for Thermal Dissociation of Substituted Anthracene Dimers Note: Data for the specific ethane-bridged compound is not readily available in literature; this table presents data for other 9-substituted anthracenes to illustrate typical parameter ranges.

| 9-Substituent | Activation Energy (E_dis) (kJ mol⁻¹) | Pre-exponential Factor (A_dis) (s⁻¹) | Source |

| Cyano | 163 - 360 | Not Reported | vub.ac.be |

| Cyano-10-acetoxy | 163 - 234 | Not Reported | vub.ac.be |

This data illustrates the variability in kinetic parameters based on substitution and physical state.

The temperature required for thermal dissociation is significantly influenced by the nature of substituents on the anthracene rings. vub.bersc.org The electronic properties of the substituents play a critical role. researchgate.net For anthracenes with substituents at the 9-position, it has been demonstrated that the magnitude of the electronic effect—whether electron-donating or electron-withdrawing—correlates with the thermal stability of the photodimer. vub.bersc.org Stronger electronic effects tend to decrease the stability of the dimer, leading to faster thermal dissociation kinetics and a lower dissociation temperature. researchgate.netresearchgate.net

The length and chemical structure of the substituent chains also have a clear impact on the melting temperatures of both the anthracene derivatives and their corresponding photodimers, which in turn influences the dissociation kinetics in the solid state. vub.bevub.be

Diels-Alder Cycloadditions in Anthracene Frameworks

Beyond the characteristic [4+4] photodimerization, the anthracene framework is a competent diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. mdpi.comorientjchem.org The central ring of the anthracene molecule acts as an electron-rich diene, readily reacting with various dienophiles. researchgate.net

In the context of Anthracene, 9,9'-(1,2-ethanediyl)bis-, each anthracene unit can potentially participate in a Diels-Alder reaction. Such reactions typically occur at the 9,10-positions, competing with photodimerization. For instance, in the presence of a suitable dienophile like maleic anhydride (B1165640) or a strong oxidizing agent like singlet oxygen, a [4+2] cycloaddition can occur across the central rings. mdpi.commdpi.com The reaction with singlet oxygen, for example, forms a transient endoperoxide. mdpi.com These reactions provide an alternative pathway for modifying the structure and properties of ethane-bridged anthracenes and are a fundamental aspect of anthracene reactivity. nih.govnih.gov

Regioselectivity and Stereochemical Control of Reactions

The intramolecular nature of the reaction in Anthracene, 9,9'-(1,2-ethanediyl)bis- inherently governs its regioselectivity. The ethane (B1197151) bridge pre-organizes the two anthracene units, facilitating the cycloaddition between the 9,10 positions of one ring and the 9',10' positions of the other. This leads predominantly to the [4+4] head-to-head cycloadduct.

The stereochemistry of the resulting photoisomer is also under the influence of the short and relatively rigid ethane linker. The conformational constraints imposed by the bridge favor the formation of a specific stereoisomer. While detailed stereochemical studies on the isolated photoisomer of Anthracene, 9,9'-(1,2-ethanediyl)bis- are not extensively documented in readily available literature, the principles of orbital symmetry and steric hindrance suggest a preference for the syn isomer. In this configuration, the two benzene (B151609) rings of the anthracene moieties that did not participate in the cycloaddition are on the same side of the newly formed cyclooctadiene ring. Supramolecular strategies, such as the use of templates, have been shown to exert significant stereochemical control over the photodimerization of other anthracene derivatives, suggesting that the local environment can play a crucial role in directing the stereochemical outcome.

Reversible [4+2] Cycloaddition for Material Modification

While the predominant photochemical reaction for Anthracene, 9,9'-(1,2-ethanediyl)bis- is the [4+4] cycloaddition, the broader family of anthracene derivatives is known to participate in [4+2] cycloadditions, also known as Diels-Alder reactions. The reversibility of these cycloaddition reactions is a key feature that has been harnessed for the development of dynamic and responsive materials.

For instance, polymers incorporating anthracene moieties can be crosslinked through photodimerization upon exposure to a specific wavelength of light, typically in the UV-A range (around 365 nm). This process transforms a soluble or meltable material into a rigid, insoluble network. The crosslinks can then be cleaved, reversing the process, by irradiation at a shorter wavelength (UV-C, around 254 nm) or by heating, which induces a retro-Diels-Alder reaction. This reversible crosslinking has been explored for applications in self-healing materials, photoresists, and drug delivery systems.

Although specific examples detailing the use of Anthracene, 9,9'-(1,2-ethanediyl)bis- in reversible [4+2] cycloaddition-based material modification are scarce, the principle has been demonstrated with other bis-anthracene compounds. For example, a bis(9-anthrylbutadienyl)paracyclophane has been shown to undergo a reversible intramolecular [4+2] cycloaddition, highlighting the potential of such systems in photochromic materials for optical information storage. The choice of the linker and the substitution pattern on the anthracene ring can influence the preference for [4+4] versus [4+2] cycloaddition.

Competing Photoinduced and Thermal Decomposition Pathways

Beyond the elegant cycloaddition reactions, Anthracene, 9,9'-(1,2-ethanediyl)bis- and its photoisomer are susceptible to various decomposition pathways, both photochemically and thermally initiated. These competing reactions can affect the efficiency and reversibility of the desired photochemical transformations.

Investigation of Primary Photoreactions

The primary photoreaction of Anthracene, 9,9'-(1,2-ethanediyl)bis- upon UV irradiation is the intramolecular [4+4] cycloaddition. However, in the presence of oxygen, a competing pathway of photooxidation can occur. Anthracene derivatives are known to react with singlet oxygen, which can be generated by energy transfer from the excited anthracene molecule to ground-state molecular oxygen, to form endoperoxides. These endoperoxides are often unstable and can decompose to form various oxidation products, such as anthraquinone (B42736) derivatives. This photooxidative degradation can lead to irreversible changes in the material and a loss of photochromic performance. The steric shielding of the anthracene core by substituents can influence the rate of photodegradation.

The photoisomer of Anthracene, 9,9'-(1,2-ethanediyl)bis- can also absorb light, leading to its reversion to the parent compound. The quantum yield of this photochemical cleavage is an important parameter for the reversibility of the system.

Role of Side Groups in Directing Reaction Outcomes

In the context of Anthracene, 9,9'-(1,2-ethanediyl)bis-, the ethane bridge itself can be considered a "side group" that fundamentally directs the reaction outcome towards intramolecular cycloaddition. The length and flexibility of the alkane chain linking two anthracene moieties have a profound effect on the photophysical and photochemical behavior.

For α,ω-bis-9-anthryl-n-alkanes, the efficiency of intramolecular excimer formation, a prerequisite for cycloaddition, is highly dependent on the chain length. Short linkers, such as the ethane bridge, enforce a close proximity of the two anthracene units, favoring the intramolecular pathway and suppressing intermolecular reactions. As the chain length increases, the flexibility of the linker allows for a wider range of conformations, some of which may not be suitable for intramolecular cycloaddition, potentially leading to a decrease in the quantum yield of this process.

Supramolecular Chemistry and Molecular Assembly of Bridged Anthracene Systems

Non-Covalent Interactions in Solid-State Structures

The arrangement of molecules in the crystalline state is governed by a delicate balance of attractive and repulsive forces. In bridged anthracene (B1667546) derivatives, non-covalent interactions are the primary drivers for the formation of well-defined supramolecular structures.

In ethynyl-substituted anthracene compounds, such as 9,10-Bis(iodoethynyl)anthracene, intermolecular I···π interactions play a significant role in the molecular packing. researchgate.netresearchgate.net These interactions involve the iodine atoms and the π-system of the anthracene core of neighboring molecules. The C—C—I bond angles in these structures often deviate from the ideal 180°, influenced by these I···π contacts. researchgate.netresearchgate.net This type of interaction contributes to the formation of two-dimensional supramolecular networks. researchgate.netresearchgate.net

| Interaction Type | Participating Atoms/Groups | Significance in Crystal Packing |

|---|---|---|

| I···π | Iodine atom and π-system of the anthracene ring | Contributes to the formation of 2D supramolecular structures. researchgate.netresearchgate.net |

Offset π–π stacking is a common and crucial interaction in the solid-state structures of aromatic compounds, including anthracene derivatives. This arrangement, where the aromatic rings of adjacent molecules are displaced relative to one another, minimizes repulsive forces and maximizes attractive van der Waals interactions. In 9,10-Bis(iodoethynyl)anthracene, this offset stacking of the anthracene moieties provides additional support to the two-dimensional supramolecular structure formed by I···π interactions. researchgate.netresearchgate.net The degree of overlap and the distance between the stacked rings are critical parameters that influence the electronic properties of the material. Both intramolecular and intermolecular π-stacking have been observed in different anthracene-containing complexes, with intermolecular stacking leading to extended networks in the crystal lattice. nih.gov

| Stacking Type | Description | Inter-ring Separation (Example) |

|---|---|---|

| Intramolecular π-stacking | Interaction between anthracene rings within the same molecule. nih.gov | 3.48(6) Å nih.gov |

| Intermolecular π-stacking | Interaction between anthracene rings of adjacent molecules. nih.gov | 3.33(4) Å nih.gov |

Hydrogen bonding is a powerful directional force in the crystal engineering of anthracene derivatives, enabling the construction of robust and predictable supramolecular architectures. utc.eduepa.gov For instance, 9,10-bis(4-pyridylethynyl)anthracene can form a three-dimensional network through hydrogen bonds with molecules like 1,3,5-tri(hydroxy)benzene. utc.edu In the crystal structure of 9-anthracenecarboxylic acid, hydrogen bonds between the carboxylic acid groups on opposing molecules lock them into a specific conformation. rsc.org Furthermore, anthracene derivatives containing carbamate (B1207046) and ester groups can exhibit various hydrogen-bonding patterns, leading to pairwise packing of the anthracene fluorophores. epa.gov The nature and geometry of these hydrogen-bonding networks significantly impact the material's properties, including its emission characteristics in the solid state. epa.gov

| Anthracene Derivative | Interacting Groups | Resulting Supramolecular Structure |

|---|---|---|

| 9,10-bis(4-pyridylethynyl)anthracene | Pyridyl nitrogen and hydroxyl group of 1,3,5-tri(hydroxy)benzene | 3D hydrogen-bonded network utc.edu |

| 9-anthracenecarboxylic acid | Carboxylic acid groups | 1D stacks with a head-to-head conformation rsc.org |

| Anthracene with carbamate and ester groups | Carbamate and ester moieties | Pairwise packing of anthracene fluorophores epa.gov |

Formation of Two-Dimensional (2D) Molecular Crystals

The flat and extended aromatic system of anthracene makes it an excellent building block for the construction of two-dimensional molecular crystals. utc.edu The rational design of these structures relies on the strategic use of directional non-covalent interactions.

Halogen bonding, the interaction between an electrophilic region on a halogen atom and a nucleophilic site, has emerged as a valuable tool for directing the assembly of molecules in the solid state. utc.edunih.gov By functionalizing anthracene with a halogen, such as iodine, it can act as a halogen-bond donor. utc.edu This allows it to form complexes with halogen-bond acceptors, like pyrazine, guiding the formation of the 2D crystal lattice. utc.edu The hypothesis is that these halogen-bonded anthracenes will adopt an offset row tiling pattern in two dimensions. utc.edu The strength and directionality of halogen bonds provide a reliable strategy for programming the desired molecular arrangement in the crystal. nih.gov

The design of ordered molecular aggregates of anthracene derivatives involves several key principles. The shape and size of the molecule, along with the strategic placement of functional groups capable of forming directional non-covalent interactions, are crucial. acs.orgnih.gov For example, attaching alkoxy tails to an anthracene core can lead to the formation of highly ordered 2D structures with cavities that can host guest molecules. acs.orgnih.gov The functionality of these patterned surfaces can be demonstrated through host-guest chemistry, where solvent molecules within the cavities can be replaced by other molecules of a similar size. acs.orgnih.gov Furthermore, chemical modification of the anthracene core can be used to tune the molecular packing motif and the frontier molecular orbital energy levels, which are critical for applications in organic electronics. nih.gov The ability to control these factors is essential for creating well-functioning materials with optimized charge transport properties. nih.gov

Controlled Formation and Breaking of Chemical Bonds in Materials

The ability to form and break covalent bonds in a controlled manner using external stimuli is a powerful tool in materials science. Anthracene moieties are particularly adept at this, primarily through their reversible [4+4] photodimerization reaction. Upon irradiation with UV light (typically around 365 nm), two anthracene molecules can undergo a cycloaddition reaction to form a dimer. This process can be reversed by exposure to shorter wavelength UV light (around 254 nm) or by heating, which cleaves the dimer and regenerates the original anthracene units. This reversible covalent bond formation is the fundamental principle behind the applications of Anthracene, 9,9'-(1,2-ethanediyl)bis- in dynamic materials.

Stimuli-Responsive Surface Fabrication

The fabrication of "smart" surfaces that can change their properties in response to external signals is a rapidly advancing field. duke.edu Anthracene derivatives are excellent candidates for creating such stimuli-responsive molecular layers. researchgate.netresearchgate.net By immobilizing molecules containing anthracene on a material's surface, properties like wettability, adhesion, and friction can be dynamically controlled. researchgate.net

The reversible photodimerization of anthracene serves as a switch to alter the surface chemistry. researchgate.net In the case of Anthracene, 9,9'-(1,2-ethanediyl)bis- , the intramolecular nature of the cycloaddition is particularly advantageous. When a monolayer of this molecule is grafted onto a surface, irradiation with UV light can induce the formation of the intramolecular photodimer. This conformational change can alter the packing of the molecules on the surface, leading to a change in surface energy and, consequently, properties like the contact angle with a liquid. Subsequent exposure to a different stimulus, such as heat or shorter wavelength light, can reverse the process, returning the surface to its original state. This allows for the creation of surfaces with switchable and repeatable properties. researchgate.net

While specific data for surfaces fabricated solely with Anthracene, 9,9'-(1,2-ethanediyl)bis- is not extensively detailed in the available literature, the general principle is well-established with various anthracene derivatives. The table below illustrates the typical changes observed in such systems.

| Stimulus | State of Anthracene Moiety | Expected Change in Surface Property |

| UV Irradiation (~365 nm) | Dimer Formation | Change in contact angle, potential increase in surface energy |

| Heat or UV Irradiation (~254 nm) | Dimer Cleavage | Reversal to original contact angle and surface energy |

This table represents the generalized behavior of anthracene-functionalized surfaces. Specific values would be dependent on the substrate, molecular packing, and environmental conditions.

Reversible Crosslinking in Network Polymers

The concept of reversible crosslinking is crucial for the development of self-healing materials, recyclable thermosets, and shape-memory polymers. researchgate.net The photodimerization of anthracene provides a robust mechanism to create dynamic polymer networks. vub.be When Anthracene, 9,9'-(1,2-ethanediyl)bis- is incorporated into a polymer chain, either as a pendant group or as part of the main backbone, it can act as a reversible crosslinking point.

Upon exposure to UV light, the intramolecular photodimerization of the bridged anthracene units can create crosslinks within and between polymer chains, transforming a soluble or melt-processable polymer into a robust, insoluble network. nih.gov This crosslinked material often exhibits enhanced thermomechanical properties. nih.gov The key advantage of this system is its reversibility. By applying heat or shorter wavelength UV light, the crosslinks can be broken, causing the material to revert to its original, uncrosslinked state. This allows the material to be reprocessed, reshaped, or healed after damage. researchgate.net

Research into anthracene-functionalized polymers has shown that the efficiency of both the crosslinking and the reverse reaction is high, with some systems demonstrating a conversion yield of approximately 90% for the dimerization and a reversibility of around 70%. researchgate.net The mechanical properties of these materials can be significantly altered by the crosslinking process. For instance, crosslinked fibers have been shown to have higher upper service temperatures compared to their linear precursors. nih.gov

The following table summarizes the expected changes in the properties of a polymer network incorporating Anthracene, 9,9'-(1,2-ethanediyl)bis- upon stimulation.

| Stimulus | State of Anthracene Crosslinker | Effect on Polymer Network | Potential Application |

| UV Irradiation (~365 nm) | Dimerization (Crosslinking) | Increased stiffness, insolubility, enhanced mechanical strength | Formation of a stable thermoset, shape-memory material programming |

| Heat or UV Irradiation (~254 nm) | Cleavage (De-crosslinking) | Decreased stiffness, solubility, softening | Self-healing, recyclability, reprocessing |

This table illustrates the general principles of reversible crosslinking with anthracene derivatives. Specific properties are dependent on the polymer backbone and the concentration of the crosslinking agent.

Applications of Anthracene, 9,9 1,2 Ethanediyl Bis in Advanced Materials Science

Reversible Polymer Systems and Self-Healing Materials.researchgate.net

The ability of anthracene (B1667546) to undergo reversible photodimerization through a [4π+4π] cycloaddition reaction is a key feature harnessed in the design of dynamic polymer networks and self-healing materials. researchgate.net This reversible covalent bond formation allows for precise control over the material's properties, enabling functionalities such as healability and recyclability.

Integration of Reversible Bonds into Polymer Backbones.researchgate.net

Anthracene, 9,9'-(1,2-ethanediyl)bis- can be incorporated into polymer chains as a responsive unit. The two anthracene groups can act as cross-linking points between polymer chains. Upon exposure to ultraviolet (UV) light of a specific wavelength (typically above 300 nm), the anthracene moieties dimerize, leading to the formation of a cross-linked network. researchgate.net This process transforms the material from a soluble or fusible state into a more rigid, insoluble gel. The flexible ethane (B1197151) linker in Anthracene, 9,9'-(1,2-ethanediyl)bis- provides the necessary conformational freedom for the anthracene units to align and undergo the cycloaddition reaction efficiently within a polymer matrix.

The introduction of these reversible cross-links into the polymer backbone imparts smart properties to the material. For instance, materials incorporating this compound can be designed to be processable at a certain stage and then cross-linked in situ to achieve the desired mechanical properties in the final product.

Thermal and Photo-Controlled Decrosslinking.researchgate.net

A significant advantage of using the anthracene dimerization reaction is its reversibility. The formed photodimer can be cleaved, and the original anthracene groups regenerated through the application of a different stimulus, either thermal or photochemical. researchgate.net Heating the cross-linked polymer network to a sufficiently high temperature can induce a retro-Diels-Alder reaction, breaking the covalent bonds of the dimer and leading to decrosslinking. acs.org This process restores the material to its original, uncrosslinked state, allowing it to be reprocessed or recycled.

Alternatively, the decrosslinking can be triggered by irradiating the material with UV light of a shorter wavelength (typically below 300 nm). researchgate.net This photo-controlled decrosslinking offers a high degree of spatial and temporal control over the material's properties. This reversibility is the fundamental principle behind the self-healing capability of materials containing Anthracene, 9,9'-(1,2-ethanediyl)bis-. When a crack or damage occurs in the material, the application of heat or UV light can cleave the anthracene dimers in the damaged region, allowing the polymer chains to flow and rebond upon subsequent exposure to the cross-linking stimulus, thus healing the damage.

| Property | Description |

| Cross-linking Stimulus | UV radiation (>300 nm) |

| Decrosslinking Stimulus | Heat or UV radiation (<300 nm) |

| Underlying Reaction | [4π+4π] cycloaddition of anthracene moieties |

| Key Advantage | Reversibility allows for self-healing and recyclability |

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).rsc.orgrsc.org

Anthracene and its derivatives are renowned for their excellent blue light-emitting properties and good charge transport characteristics, making them highly suitable for applications in organic electronics. rsc.orgrsc.org

Deep-Blue Emitting Properties.rsc.org

Anthracene-based materials are excellent candidates for deep-blue emitters in OLEDs due to their wide bandgap and high photoluminescence quantum yields. rsc.org The emission color of anthracene derivatives can be tuned by modifying the substituents on the anthracene core. While specific data for Anthracene, 9,9'-(1,2-ethanediyl)bis- as an emitter is not extensively reported, the general photophysical properties of 9,10-disubstituted anthracenes provide valuable insights. The substitution at the 9 and 9' positions with the ethane bridge is expected to influence the molecular packing in the solid state, which can help in reducing concentration quenching and maintaining high emission efficiency in thin films. The deep-blue emission is crucial for full-color displays and white lighting applications, as it is a primary color from which other colors can be generated.

| Parameter | Typical Value for Anthracene Derivatives |

| Emission Color | Deep-Blue |

| CIE Coordinates (x, y) | (0.15, 0.08) - (0.15, 0.18) rsc.org |

| External Quantum Efficiency (EQE) | Can reach up to ~5% in non-doped devices rsc.org |

Charge Transport Mechanisms in Anthracene-based Materials.rsc.orgrsc.org

In OFETs, the charge transport properties of the active material are paramount. Anthracene derivatives have been shown to exhibit good charge carrier mobilities. The charge transport in these materials occurs through the hopping of charge carriers (holes or electrons) between adjacent molecules. The efficiency of this process is highly dependent on the molecular packing and the electronic coupling between molecules in the solid state. The flexible ethane linker in Anthracene, 9,9'-(1,2-ethanediyl)bis- could lead to different crystalline packing motifs compared to more rigid anthracene derivatives, which would, in turn, affect its charge transport characteristics. While some anthracene derivatives show anisotropic charge transport, meaning the mobility is dependent on the crystal direction, others have been engineered to exhibit more isotropic transport, which is beneficial for large-area electronic applications. rsc.org Theoretical studies on related anthracene compounds help in understanding the relationship between molecular structure, solid-state packing, and charge transport properties. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers.rsc.orgsemanticscholar.org

The rigid and aromatic nature of the anthracene unit makes it an attractive building block for the construction of porous crystalline materials like MOFs and coordination polymers. rsc.orgsemanticscholar.org These materials are synthesized through the self-assembly of metal ions or clusters with organic ligands.

Anthracene, 9,9'-(1,2-ethanediyl)bis-, with its two anthracene moieties, can potentially act as a ditopic ligand, coordinating to metal centers through functional groups that could be attached to the anthracene rings. However, the primary use of anthracene derivatives in MOFs often involves ligands where the anthracene core is functionalized with coordinating groups like carboxylates or pyridyls. rsc.orgrsc.org These anthracene-based ligands can impart their intrinsic properties, such as luminescence, to the resulting framework.

The incorporation of the anthracene moiety into MOFs can lead to materials with interesting photophysical properties, such as solid-state fluorescence, which can be utilized for sensing applications. rsc.org Furthermore, the porous nature of MOFs can be combined with the photochemical reactivity of the anthracene units to create materials with tunable properties. For instance, the reversible photodimerization of anthracene ligands within a MOF could potentially be used to control the framework's porosity or to encapsulate and release guest molecules in a controlled manner. nih.gov The study of coordination polymers with flexible ligands is an active area of research, and the conformational flexibility of the ethane bridge in Anthracene, 9,9'-(1,2-ethanediyl)bis- could lead to novel network topologies. nih.gov

Design of Anthracene-based Ligands for MOF Synthesis

There is no available scientific literature detailing the use of Anthracene, 9,9'-(1,2-ethanediyl)bis- as an organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). The design of MOF ligands typically requires specific functional groups, such as carboxylates, pyridyls, or amines, that can coordinate with metal ions to form the framework structure. The chemical structure of Anthracene, 9,9'-(1,2-ethanediyl)bis- lacks these requisite coordinating moieties, making it unsuitable as a primary building block for conventional MOF synthesis. Research in the field of anthracene-based MOFs focuses on derivatives functionalized with such coordinating groups to enable the formation of stable, porous frameworks.

Photocatalytic Applications of MOFs (e.g., CO2 Reduction, Hydrogen Evolution)

As there is no evidence of Metal-Organic Frameworks being synthesized from Anthracene, 9,9'-(1,2-ethanediyl)bis-, there is consequently no research on the photocatalytic applications of such materials. The photocatalytic activity of MOFs is intrinsically linked to their structural and electronic properties, which are determined by the specific metal nodes and organic linkers used in their construction. Studies on photocatalysis with anthracene-based MOFs utilize different, functionalized anthracene ligands designed to absorb light and facilitate charge transfer processes necessary for reactions like CO2 reduction and hydrogen evolution.

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

No published studies were found that investigate the use of Anthracene, 9,9'-(1,2-ethanediyl)bis- in the context of organic photovoltaic cells or dye-sensitized solar cells. The development of materials for these solar energy conversion technologies relies on molecules with carefully engineered electronic properties, often in a donor-π-acceptor architecture, to ensure efficient light absorption, exciton (B1674681) dissociation, and charge transport.

There is no scientific literature that characterizes or evaluates Anthracene, 9,9'-(1,2-ethanediyl)bis- as an electron donor material in photovoltaic devices. While the anthracene core is known for its electron-rich nature, materials for high-performance OPVs and DSSCs are typically more complex derivatives, modified to optimize their energy levels (HOMO/LUMO) and film-forming properties for effective use in the active layer of a solar cell. researchgate.netresearchgate.net

A search for data on the optical and electrochemical properties of Anthracene, 9,9'-(1,2-ethanediyl)bis- specifically for energy conversion applications did not yield any results. The optimization of such properties involves targeted chemical modifications to the core anthracene structure to tune the absorption spectrum, energy levels, and charge carrier mobility. nih.govbeilstein-journals.org For example, studies on other 9,10-disubstituted anthracenes show that functionalization can be used to tune thermal stability and electrochemical behavior. nih.gov However, such detailed characterization and optimization studies for energy conversion have not been reported for Anthracene, 9,9'-(1,2-ethanediyl)bis-.

Computational and Theoretical Studies of Bridged Anthracene Structures

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic interactions between molecules. For bridged anthracene (B1667546) structures like Anthracene, 9,9'-(1,2-ethanediyl)bis-, MD simulations can reveal how individual molecules interact with each other in condensed phases, providing insights into phenomena such as aggregation and crystal packing.

These simulations model the atomic motions of a system over time by numerically solving Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. Through this approach, researchers can study the conformational landscape of the ethylene (B1197577) bridge and the orientation of the anthracene moieties.

Key intermolecular interactions that can be investigated using MD simulations include:

π-π stacking: The attractive, noncovalent interactions between the aromatic rings of the anthracene units are a dominant force in the aggregation of these molecules. MD simulations can quantify the preferred stacking geometries and the associated interaction energies.

C-H···π interactions: The interactions between the hydrogen atoms of the ethylene bridge or the anthracene rings and the π-electron clouds of adjacent anthracene moieties can also play a significant role in determining the supramolecular architecture.

While specific MD simulation data for Anthracene, 9,9'-(1,2-ethanediyl)bis- is not extensively detailed in publicly available literature, the principles of MD are widely applied to similar aromatic systems, providing a framework for understanding its behavior.

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for understanding the electronic properties and photochemical behavior of Anthracene, 9,9'-(1,2-ethanediyl)bis-. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and excited states.

A pivotal theoretical and experimental study by Scholes, Ghiggino, and Wilson in 1991 focused on the excimer geometries of 1,2-(bis-9-anthryl)-ethane. Excimers, or excited-state dimers, are crucial intermediates in the photochemical reactions of this molecule. Their work, combining molecular mechanics and semi-empirical quantum calculations, provided significant insights into the nature of the excited states.

Key findings from quantum chemical calculations on this and similar systems include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic transitions of the molecule. Calculations show that for many anthracene derivatives, the HOMO and LUMO are primarily localized on the anthracene moieties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of the molecule's absorption and emission properties.

Excited State Character: Upon absorption of light, the molecule is promoted to an excited electronic state. Quantum chemical calculations can determine the energy, symmetry, and character of these excited states. For bridged anthracenes, the formation of excimer states, where the two anthracene units are in close proximity and share the excitation, is a critical feature. These calculations can predict the geometries and binding energies of these excimers.

Conformational Effects: The flexibility of the ethylene bridge allows for different relative orientations of the two anthracene rings. Quantum chemical calculations can determine the energies of different conformers in both the ground and excited states, revealing how conformation influences the electronic properties and the propensity for excimer formation.

Table 1: Representative Theoretical Data for Bridged Anthracene Systems

| Property | Method | Finding |

| Excimer Geometry | Molecular Mechanics/Semi-empirical | Prediction of stable excimer conformations with specific inter-planar distances and orientations between the anthracene units. |

| HOMO-LUMO Gap | DFT | The energy gap is primarily determined by the electronic structure of the anthracene moieties. |

| Excited State Energies | TD-DFT | Calculation of the energies of singlet and triplet excited states, crucial for understanding photochemical pathways. |

This table is illustrative and based on general findings for bis-anthracene systems. Specific values for Anthracene, 9,9'-(1,2-ethanediyl)bis- would be found in specialized literature.

Theoretical Rationalization of Reaction Pathways and Energy Landscapes

The most significant reaction of Anthracene, 9,9'-(1,2-ethanediyl)bis- is its intramolecular [4+4] photocycloaddition, where the two anthracene units react to form a cage-like photodimer. Computational chemistry plays a vital role in elucidating the mechanism of this reaction by mapping out the potential energy surface (PES) that connects the reactant, intermediates, transition states, and the product.

The photodimerization is understood to proceed through an excimer intermediate. Upon photoexcitation, the molecule relaxes into an excimer geometry where the two anthracene rings are in a face-to-face arrangement. This excimer can then either decay back to the ground state via fluorescence or overcome a small energy barrier to form the photodimer.

Theoretical studies can rationalize this pathway by:

Calculating the Potential Energy Surface: By computing the energy of the system at various geometries along the reaction coordinate (the path from reactant to product), a potential energy surface can be constructed. This surface reveals the energy of the reactant, the excimer intermediate, the transition state for the cycloaddition, and the final photodimer.

Identifying Transition States: A transition state is a saddle point on the PES, representing the highest energy point along the lowest energy path between the reactant (or intermediate) and the product. Locating the transition state structure and calculating its energy allows for the determination of the activation energy barrier for the reaction.

Exploring Reaction Dynamics: In more advanced studies, molecular dynamics simulations can be initiated from the transition state to trace the reaction pathways and understand the dynamic factors that influence the reaction outcome.

The general mechanism for the photodimerization of linked anthracenes involves the formation of a singlet excimer, which is considered a key intermediate. acs.org The efficiency of the cycloaddition is often in competition with the fluorescence of the excimer.

Structure-Reactivity Relationships Derived from Computational Models

Computational models are instrumental in establishing relationships between the molecular structure of Anthracene, 9,9'-(1,2-ethanediyl)bis- and its photochemical reactivity. By systematically modifying the structure in silico and calculating the resulting changes in electronic and energetic properties, researchers can deduce key structure-reactivity relationships.

For bridged anthracenes, the nature of the linking chain is a critical determinant of reactivity. Computational studies on a series of α,ω-bis-9-anthryl-n-alkanes have provided insights into how the length and flexibility of the bridge affect the formation of the excimer and the subsequent photocycloaddition.

Key relationships that can be derived from computational models include:

Conformational Control: The ethylene bridge in Anthracene, 9,9'-(1,2-ethanediyl)bis- imposes conformational constraints that favor the formation of the intramolecular excimer. Computational models can quantify the population of conformers that are pre-disposed to photoreaction.

Electronic Effects: While the ethylene bridge is electronically insulating, modifications to the anthracene rings (e.g., substitution) would alter the electronic structure. Computational models can predict how such substitutions would affect the HOMO-LUMO gap, the stability of the excimer, and the activation barrier for cycloaddition.

Excimer Geometry and Reactivity: The geometry of the excimer is crucial for the [4+4] cycloaddition to occur. Theoretical studies, such as the one by Scholes et al., have shown that specific excimer geometries are more favorable for reaction than others. By calculating the energies of different excimer conformations, a direct link between structure and photoreactivity can be established.

In essence, computational models provide a predictive framework for understanding how the molecular architecture of bridged anthracenes governs their photochemical behavior. This knowledge is invaluable for the rational design of new photoactive materials with tailored properties.

Future Research Directions and Emerging Opportunities

Advanced Characterization Techniques for Bridged Anthracenes

A deeper understanding of the structure-property relationships in bridged anthracenes necessitates the application and development of sophisticated characterization techniques. While standard spectroscopic and crystallographic methods provide foundational data, future research will increasingly rely on a combination of advanced experimental and computational tools to probe the nuanced behaviors of these molecules, especially in complex environments and functional devices.

A significant area of opportunity lies in the use of NMR-assisted crystallography . This powerful technique combines solid-state NMR, X-ray diffraction, and first-principles computational modeling to provide an atomic-resolution mechanism for processes like photomechanical responses. umass.edursc.orgresearchgate.net For bridged anthracenes, this could elucidate how molecular-level photochemical reactions, such as dimerization, translate into macroscopic mechanical changes in crystalline materials. umass.edursc.orgresearchgate.net Understanding these mechanisms is critical for designing next-generation actuators and artificial muscles.